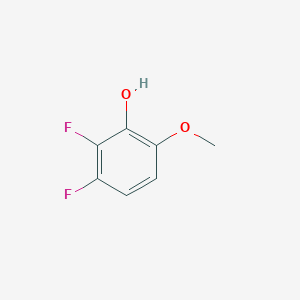

2,3-Difluoro-6-methoxyphenol

Overview

Description

2,3-Difluoro-6-methoxyphenol is a compound that belongs to the broader family of methoxyphenols, which are known for their varied applications in organic synthesis, material science, and potentially as intermediates in pharmaceuticals. These compounds exhibit a wide range of physical and chemical properties due to their functional groups.

Synthesis Analysis

The synthesis of compounds closely related to 2,3-Difluoro-6-methoxyphenol often involves reactions such as esterification, condensation with primary amines, or reactions with sodium triacetoxyborohydride for reduction purposes. For instance, a sterically hindered biphenol was prepared through a reaction involving o-anisaldehyde and 2-tert-butyl-4-methylphenol, demonstrating the complexity and specificity required in synthesizing such compounds (Hsueh, Huang, & Lin, 2002).

Molecular Structure Analysis

The molecular structure of methoxyphenol derivatives has been extensively studied using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. These studies reveal the intramolecular and intermolecular interactions that significantly impact the compound's properties and reactivity. For example, crystal structure analysis of dibromo-methoxyphenol compounds provided insights into the molecular geometry and vibrational frequencies, showing good agreement with theoretical values (Alaşalvar et al., 2014).

Chemical Reactions and Properties

Methoxyphenols undergo various chemical reactions, including esterification and reactions with trimethylaluminum, leading to novel catalysts for polymerization. The reactivity and product formation depend on the specific substituents and reaction conditions employed (Hsueh, Huang, & Lin, 2002).

Scientific Research Applications

-

Organic Synthesis

- Compounds like “2,3-Difluoro-6-methoxyphenol” can be used as reactants in organic synthesis . For example, “2-Fluoro-3-methoxyphenylboronic acid” is used in regioselective Suzuki coupling .

- Another compound, “2,3-Difluoro-6-nitrophenol”, was used in the synthesis of "2-methyl-6,7-difluoro-8-oxyquinoline" .

-

Materials Science

-

Biological Activities

-

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H318 (causes serious eye damage), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H315 (causes skin irritation) . Precautionary measures include avoiding breathing dust/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for 2,3-Difluoro-6-methoxyphenol can be found in the references provided by the suppliers . These papers may provide more detailed information about the compound.

properties

IUPAC Name |

2,3-difluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMXTCQIQIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390867 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methoxyphenol | |

CAS RN |

186306-70-7 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)

![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)